3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
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Overview
Description
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of pyrrolidine, characterized by the presence of two fluorine atoms and two methyl groups attached to the pyrrolidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride typically involves the fluorination of 4,4-dimethylpyrrolidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK)
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic molecules, including cyclic and acyclic β-aminofluoroalkenes
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride depends on its specific application. For example, as an inhibitor of dipeptidyl peptidase-4 (DPP-4), it binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition can regulate glucose metabolism and has potential therapeutic applications in the treatment of diabetes .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the two methyl groups present in 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride.
4,4-Dimethylpyrrolidine: Lacks the fluorine atoms present in this compound
Uniqueness
This compound is unique due to the presence of both fluorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZMOPPPCZLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-76-3 |
Source
|
Record name | 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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